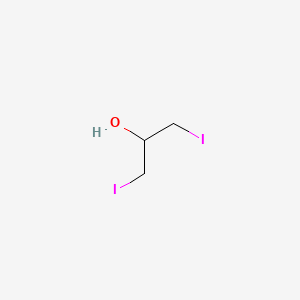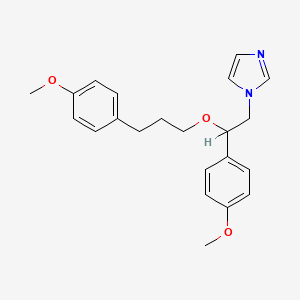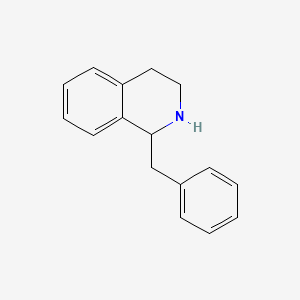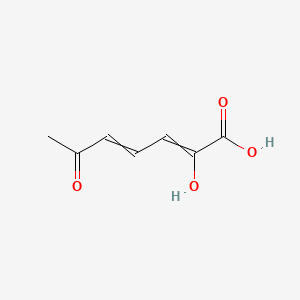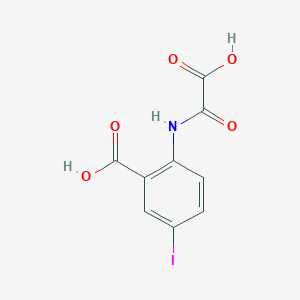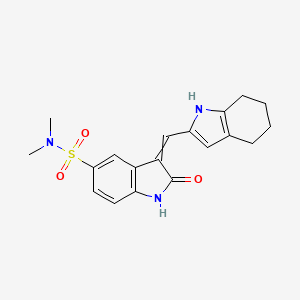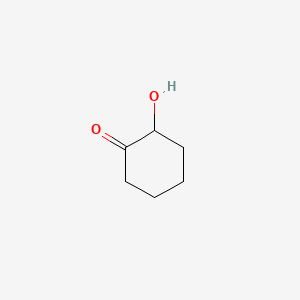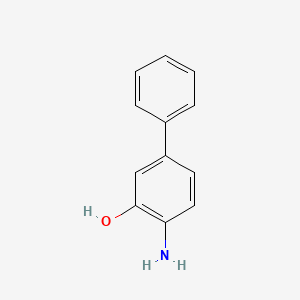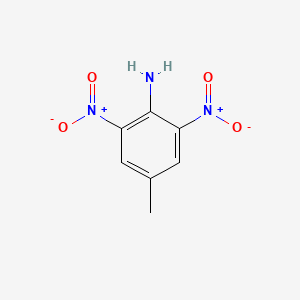![molecular formula C17H11N B1217974 Benz[a]acridina CAS No. 225-11-6](/img/structure/B1217974.png)
Benz[a]acridina
Descripción general
Descripción
Benz[a]acridine is an aromatic heterocyclic compound belonging to the acridine family of compounds. It is a colorless, water-soluble solid with a molecular formula of C13H9N. Benz[a]acridine is an important building block in synthetic and medicinal chemistry, and is used in a variety of applications, including as a dye, an intermediate in the production of pharmaceuticals, and as a laboratory reagent.
Aplicaciones Científicas De Investigación
Agentes Terapéuticos para Diversos Trastornos
Los derivados de acridina, incluido el Benz[a]acridina, se han investigado activamente a lo largo de los años como posibles agentes terapéuticos para una amplia gama de trastornos, que incluyen cáncer, enfermedad de Alzheimer e infecciones bacterianas y protozoarias .
Intercalación del ADN
El modo de acción de la acridina, incluido el this compound, se produce principalmente a través de la intercalación del ADN. Este proceso afecta los procesos biológicos que involucran el ADN y las enzimas relacionadas .
Tratamiento del Cáncer
Las investigaciones sobre cómo funcionan los derivados de la acridina en el tratamiento del cáncer son cruciales. Los medicamentos de acridina se pueden utilizar con sustancias bioactivas como los inhibidores de proteínas de reparación del ADN para prevenir el cáncer y mejorar los resultados .
Fotosensibilizador y Catalizador Fotoredox
El this compound y sus derivados tienen aplicaciones como fotosensibilizadores y catalizadores fotoredox. Estas aplicaciones forman parte del campo más amplio de la optoelectrónica .
Actividad Antitumoral
El this compound ha mostrado actividad antitumoral contra diversas líneas celulares, incluidas HCT-116 (línea celular de carcinoma de colon humano), K562 (línea celular de leucemia mieloide crónica), HL-60 (línea celular de leucemia promielocítica humana), HeLa (línea celular de cáncer cervical humano) y MCF-7 (línea celular de cáncer de mama) .
Actividad de Iniciación Tumoral
El this compound y sus derivados se han probado para la actividad de iniciación tumoral en la piel de ratón .
Estas son solo algunas de las muchas aplicaciones del this compound en la investigación científica. Las propiedades únicas del compuesto lo convierten en una herramienta versátil en diversos campos, desde la medicina hasta la electrónica .
Mecanismo De Acción
Target of Action
The primary target of Benz[a]acridine is DNA . The compound’s planar structure allows it to intercalate between nucleotide base pairs in the DNA helix . This interaction with DNA and related enzymes is principally responsible for the mode of action of Benz[a]acridine .
Mode of Action
Benz[a]acridine interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar Benz[a]acridine molecule between the base pairs of the DNA helix . This intercalation can cause the DNA helix to unwind, leading to subsequent impacts on biological processes involving DNA and related enzymes .
Biochemical Pathways
The intercalation of Benz[a]acridine into DNA can affect various biochemical pathways. It can disrupt the normal functioning of DNA, affecting processes such as replication and transcription . This disruption can lead to downstream effects such as the inhibition of cell growth and division, which is particularly relevant in the context of cancer treatment .
Pharmacokinetics
The pharmacokinetics of Benz[a]acridine involves the processes of absorption, distribution, metabolism, and excretion (ADME) . The compound’s ability to penetrate the blood-brain barrier is important for the treatment of central nervous system tumors or neurodegenerative diseases . The pharmacokinetic profiles of Benz[a]acridine can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The result of Benz[a]acridine’s action is primarily cytotoxic, making it a potential anti-cancer agent . Benzimidazole acridine compounds, for instance, have demonstrated cytotoxic activity against certain cell lines . The compound’s interaction with DNA can lead to the inhibition of cell growth and division, contributing to its anti-cancer effects .
Action Environment
The action, efficacy, and stability of Benz[a]acridine can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used with bioactive substances such as DNA repair protein inhibitors . Additionally, the compound’s action can be affected by the specific characteristics of the disease site, necessitating the development of effective approaches for localizing Benz[a]acridine derivatives at these sites .
Safety and Hazards
Direcciones Futuras
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus .
Análisis Bioquímico
Biochemical Properties
Benz[a]acridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription . Additionally, Benz[a]acridine has been shown to interact with proteins involved in cell signaling pathways, potentially altering their function and leading to various cellular effects.
Cellular Effects
The effects of Benz[a]acridine on cells are diverse and can influence several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Benz[a]acridine can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This compound can also interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, Benz[a]acridine exerts its effects through several mechanisms. One of the primary mechanisms is DNA intercalation, where the compound inserts itself between the base pairs of the DNA helix. This intercalation can disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription . Benz[a]acridine can also bind to specific proteins, altering their structure and function. For example, it can inhibit the activity of topoisomerases, enzymes that are essential for maintaining the topology of DNA during replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benz[a]acridine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that Benz[a]acridine can be relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to Benz[a]acridine has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Benz[a]acridine can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of Benz[a]acridine can induce oxidative stress, DNA damage, and apoptosis in animal cells. Additionally, there may be threshold effects, where a certain dosage level is required to observe significant biological effects.
Metabolic Pathways
Benz[a]acridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Benz[a]acridine can also influence the activity of other metabolic enzymes, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of Benz[a]acridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, Benz[a]acridine can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the overall distribution and activity of the compound within the cell.
Subcellular Localization
Benz[a]acridine can localize to various subcellular compartments, influencing its activity and function. The compound can be targeted to specific organelles through post-translational modifications or targeting signals . For example, Benz[a]acridine can accumulate in the nucleus, where it interacts with DNA and nuclear proteins. This subcellular localization can enhance its ability to disrupt DNA function and influence gene expression.
Propiedades
IUPAC Name |
benzo[a]acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-3-7-14-12(5-1)9-10-17-15(14)11-13-6-2-4-8-16(13)18-17/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGZRTMZYUDVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075371 | |
| Record name | Benz[a]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225-11-6, 12041-95-1 | |
| Record name | Benz[a]acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(a)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000225116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz[a]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[a]acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZ(A)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Q8MR98LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



